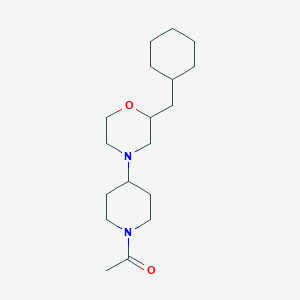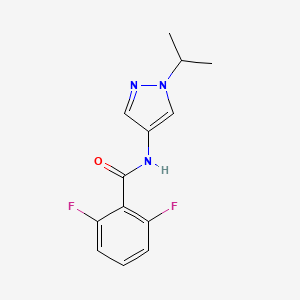
4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine, also known as PACM or CXM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a morpholine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用機序
The mechanism of action of 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine is not fully understood, but it is thought to involve modulation of neurotransmitter systems and ion channels. It has been shown to have both agonist and antagonist activity at various receptors, and it may also affect the release and reuptake of neurotransmitters. The exact mechanism of action may vary depending on the specific receptor or system being studied.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of NMDA receptor activity, and modulation of ion channel function. It has also been shown to have analgesic and anesthetic effects in animal models, and it may have potential applications in the treatment of pain and other neurological disorders.
実験室実験の利点と制限
One of the main advantages of 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine as a research tool is its broad range of activity at various receptors and ion channels. This makes it a valuable tool for studying the function of these systems and their role in various physiological and pathological processes. However, there are also some limitations to its use in lab experiments. For example, its effects may be dose-dependent, and it may have different effects in different animal models or cell types. Additionally, its use may be limited by the availability of the compound and the cost of synthesis.
将来の方向性
There are many potential future directions for research on 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine and related compounds. Some possible areas of focus include:
1. Further exploration of the mechanism of action of this compound, including its effects on specific receptors and ion channels.
2. Development of more potent and selective this compound analogues for use in research and potential therapeutic applications.
3. Investigation of the potential therapeutic applications of this compound and related compounds, particularly in the treatment of pain and neurological disorders.
4. Exploration of the effects of this compound on other physiological systems, such as the immune system and cardiovascular system.
5. Investigation of the potential use of this compound as a tool for studying the function of specific neurotransmitter systems and their role in various physiological and pathological processes.
合成法
The synthesis of 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine involves a multistep process that begins with the reaction of 4-piperidone with acetic anhydride to form 1-acetyl-4-piperidinone. This intermediate is then reacted with cyclohexylmethylamine and morpholine to yield this compound. The synthesis process has been well documented in the scientific literature, and several variations of the method have been developed.
科学的研究の応用
4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine has been used in a wide range of scientific research applications, including studies of neurotransmitter systems, receptors, and ion channels. It has been shown to have activity at several different types of receptors, including the nicotinic acetylcholine receptor, the N-methyl-D-aspartate (NMDA) receptor, and the sigma-1 receptor. This broad range of activity makes this compound a valuable tool for researchers studying the function of these receptors and their role in various physiological and pathological processes.
特性
IUPAC Name |
1-[4-[2-(cyclohexylmethyl)morpholin-4-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2/c1-15(21)19-9-7-17(8-10-19)20-11-12-22-18(14-20)13-16-5-3-2-4-6-16/h16-18H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQMZXWDQASZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCOC(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylphenyl)-2-({[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}amino)-3-thiophenecarboxamide](/img/structure/B6002739.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B6002742.png)
![7-(cyclopropylmethyl)-2-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6002746.png)
![N-(2-methoxyphenyl)-N'-(5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6002757.png)
![2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6002765.png)
![6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6002770.png)

![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-ethylbenzenesulfonohydrazide](/img/structure/B6002793.png)
![N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-2,4-dimethyl-5-pyrimidinecarboxamide trifluoroacetate](/img/structure/B6002822.png)

![2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B6002832.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.5]octane-1-carboxamide](/img/structure/B6002840.png)
![1-ethyl-3-isopropyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6002844.png)
